An In-depth Technical Guide to the Chemical Properties of 2,5-Hexadien-1-ol
An In-depth Technical Guide to the Chemical Properties of 2,5-Hexadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Hexadien-1-ol is an unsaturated alcohol with the chemical formula C₆H₁₀O. As a diene, its two double bonds contribute to its reactivity and potential for various chemical transformations. This guide provides a comprehensive overview of the known chemical and physical properties of 2,5-hexadien-1-ol, along with available information on its synthesis, analysis, and potential biological relevance, aimed at supporting research and development activities.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2,5-Hexadien-1-ol is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 98.14 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2E)-hexa-2,5-dien-1-ol | --INVALID-LINK-- |
| CAS Number | 42185-95-5 | --INVALID-LINK-- |
| Boiling Point | 71-72 °C at 14 Torr | --INVALID-LINK-- |
| Density | 0.8756 g/cm³ at 22 °C | --INVALID-LINK-- |
| Predicted pKa | 14.59 ± 0.10 | --INVALID-LINK-- |
| Predicted LogP | 1.11 | --INVALID-LINK-- |
Reactivity and Chemical Behavior
As an unsaturated alcohol, 2,5-hexadien-1-ol exhibits reactivity characteristic of both alkenes and alcohols. The presence of two double bonds, one of which is allylic to the hydroxyl group, makes it susceptible to a variety of reactions.
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The double bonds are also susceptible to oxidation, potentially leading to epoxidation or cleavage depending on the reaction conditions.
Reduction: The double bonds can be hydrogenated to yield the corresponding saturated or partially saturated alcohols.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters.
Experimental Protocols
Synthesis of 2,5-Hexadien-1-ol
A reported synthesis of 2,5-hexadien-1-ol involves the reduction of hex-5-en-2-yn-1-ol.[1]
Reaction: hex-5-en-2-yn-1-ol → hexa-2,5-dien-1-ol
Reagents and Conditions:
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Reducing Agent: Lithium aluminium tetrahydride (LiAlH₄)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 0 °C, followed by reflux
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Reaction Time: 4.33 hours
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Work-up: Quenching with ammonium chloride in water/THF for 30 minutes.
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Reported Yield: 87%[1]
Caption: Synthesis of 2,5-Hexadien-1-ol from hex-5-en-2-yn-1-ol.
Purification
Purification of 2,5-hexadien-1-ol can be achieved through standard laboratory techniques such as distillation under reduced pressure or column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the purity requirements.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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-CH₂OH: Protons on the carbon bearing the hydroxyl group are expected to appear in the range of 3.5-4.5 ppm.
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-CH=CH-: Vinylic protons will resonate in the downfield region, typically between 5.0 and 6.5 ppm.
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=CH₂: Terminal vinylic protons will also be in the 4.5-5.5 ppm range.
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-CH₂- (allylic): Protons on the carbon between the two double bonds will be deshielded and appear around 2.5-3.0 ppm.
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-OH: The hydroxyl proton signal is a singlet that can appear over a wide range and is exchangeable with D₂O.
¹³C NMR:
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-CH₂OH: The carbon attached to the hydroxyl group is expected to have a chemical shift in the range of 60-70 ppm.
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-C=C-: Carbons of the double bonds will appear in the range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-hexadien-1-ol is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.
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O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding of the alcohol.
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C-O stretch: A strong band in the region of 1000-1260 cm⁻¹.
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=C-H stretch: Absorption bands above 3000 cm⁻¹.
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C=C stretch: Bands in the region of 1640-1680 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2,5-hexadien-1-ol is expected to show a molecular ion peak (M⁺) at m/z 98. Common fragmentation patterns for unsaturated alcohols include the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom.[2][3]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological activities or involvement of 2,5-hexadien-1-ol in any signaling pathways. However, the metabolism of C6 unsaturated alcohols, in general, is known to proceed through the lipoxygenase (LOX) pathway.[4][5][6]
Unsaturated fatty acids are converted to C6 aldehydes by the action of lipoxygenase and hydroperoxide lyase. These aldehydes can then be reduced to C6 alcohols by alcohol dehydrogenase (ADH).[4][5][6] It is plausible that 2,5-hexadien-1-ol could be a substrate for or a product of such metabolic pathways.
The toxicology of unsaturated alcohols is an area of active research. Some unsaturated alcohols can be metabolized to reactive aldehydes, which can exhibit cytotoxicity.[4][7]
Caption: General metabolic pathway for the formation of C6 unsaturated alcohols.
Conclusion
2,5-Hexadien-1-ol is a versatile chemical with potential applications in organic synthesis. While its fundamental chemical and physical properties are documented, there is a notable gap in the literature regarding its biological activity and detailed analytical protocols. Further research is warranted to fully characterize this compound, particularly in the context of its potential roles in biological systems and its applications in drug development. This guide serves as a foundational resource to aid in these future investigations.
References
- 1. Frontiers | Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea [frontiersin.org]
- 2. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]

